molecular formula C13H8F3N3O B13860976 6-Phenyl-2-(trifluoromethyl)pyrrolo[3,2-d]pyrimidine-4-ol

6-Phenyl-2-(trifluoromethyl)pyrrolo[3,2-d]pyrimidine-4-ol

Cat. No.: B13860976
M. Wt: 279.22 g/mol
InChI Key: RRJMDQDFUUDNCS-UHFFFAOYSA-N
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Description

6-Phenyl-2-(trifluoromethyl)pyrrolo[3,2-d]pyrimidine-4-ol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with a phenyl group at the 6-position and a trifluoromethyl group at the 2-position. The presence of these substituents imparts distinct chemical and biological properties to the molecule, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-(trifluoromethyl)pyrrolo[3,2-d]pyrimidine-4-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the phenyl and trifluoromethyl substituents. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to improve the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2-(trifluoromethyl)pyrrolo[3,2-d]pyrimidine-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated or hydrogenated products

Comparison with Similar Compounds

6-Phenyl-2-(trifluoromethyl)pyrrolo[3,2-d]pyrimidine-4-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C13H8F3N3O

Molecular Weight

279.22 g/mol

IUPAC Name

6-phenyl-2-(trifluoromethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C13H8F3N3O/c14-13(15,16)12-18-9-6-8(7-4-2-1-3-5-7)17-10(9)11(20)19-12/h1-6,17H,(H,18,19,20)

InChI Key

RRJMDQDFUUDNCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C(=O)NC(=N3)C(F)(F)F

Origin of Product

United States

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